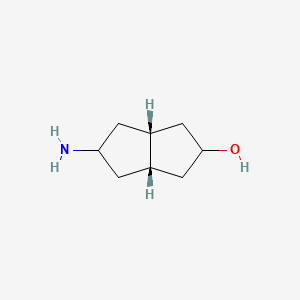![molecular formula C20H22N2O5S B2639383 methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate CAS No. 1091418-58-4](/img/structure/B2639383.png)
methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate is a complex organic compound that features a thiophene ring, an oxane ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.
Oxane Ring Formation: The oxane ring is typically formed via an intramolecular cyclization reaction.
Coupling Reactions: The thiophene and oxane rings are then coupled with a benzoate ester through a series of nucleophilic substitution and condensation reactions.
Final Assembly: The final compound is assembled through a series of carbamoylation and formamidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxane ring may enhance the compound’s stability and bioavailability. The benzoate ester can facilitate the compound’s transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(thiophen-2-yl)benzoate: Similar structure but lacks the oxane ring and carbamoyl group.
4-Thiophen-2-ylbenzoic acid methyl ester: Similar structure but lacks the oxane ring and formamido group.
Uniqueness
Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate is unique due to the presence of both the thiophene and oxane rings, as well as the carbamoyl and formamido groups. These structural features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 4-[[2-oxo-2-[(4-thiophen-2-yloxan-4-yl)methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-19(25)14-4-6-15(7-5-14)22-18(24)17(23)21-13-20(8-10-27-11-9-20)16-3-2-12-28-16/h2-7,12H,8-11,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSXHFVAXFPKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2639300.png)
![N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2639303.png)
![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2639307.png)
![ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2639308.png)


![N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2639312.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide](/img/structure/B2639316.png)
![N,N'-bis[(3-chlorophenyl)methyl]ethanediamide](/img/structure/B2639317.png)


![[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2639322.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride](/img/structure/B2639323.png)
